molecular formula C13H15BrN2OS B6724186 N-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methyl]-2-methoxyethanamine

N-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methyl]-2-methoxyethanamine

Cat. No.: B6724186
M. Wt: 327.24 g/mol
InChI Key: ZMMOSFHCHFQORL-UHFFFAOYSA-N
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Description

N-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methyl]-2-methoxyethanamine is a synthetic organic compound that features a thiazole ring substituted with a bromophenyl group and a methoxyethanamine side chain

Properties

IUPAC Name

N-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methyl]-2-methoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2OS/c1-17-6-5-15-8-12-9-18-13(16-12)10-3-2-4-11(14)7-10/h2-4,7,9,15H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMOSFHCHFQORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CSC(=N1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methyl]-2-methoxyethanamine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Methoxyethanamine Side Chain: This step involves the alkylation of the thiazole ring with 2-methoxyethanamine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methyl]-2-methoxyethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, which may reduce the bromine atom to a hydrogen atom.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles like amines (R-NH₂) or thiols (R-SH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Dehalogenated products

    Substitution: Amino or thio-substituted derivatives

Scientific Research Applications

N-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methyl]-2-methoxyethanamine has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structural features.

    Materials Science: The compound may be utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methyl]-2-methoxyethanamine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and bromophenyl group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[[2-(4-bromophenyl)-1,3-thiazol-4-yl]methyl]-2-methoxyethanamine
  • N-[[2-(3-chlorophenyl)-1,3-thiazol-4-yl]methyl]-2-methoxyethanamine
  • N-[[2-(3-bromophenyl)-1,3-oxazol-4-yl]methyl]-2-methoxyethanamine

Uniqueness

N-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methyl]-2-methoxyethanamine is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of the thiazole ring. These structural features can significantly influence its chemical reactivity and biological activity, distinguishing it from similar compounds with different substituents or ring systems.

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